Target Selectivity: PM H+-ATPase (P-type) vs. V-ATPase Inhibition
Protonstatin-1 selectively inhibits plant plasma membrane H+-ATPase (PM H+-ATPase), a P-type ATPase, with an IC50 of 3.9 μM [1]. In contrast, Bafilomycin A1 inhibits vacuolar-type H+-ATPase (V-ATPase) with an IC50 of 0.44 nM and is >1000-fold selective for V-ATPase over P-type ATPases . Concanamycin A similarly inhibits V-ATPase (IC50 = 10 nM) with >2000-fold selectivity over P-type ATPases . No cross-reactivity of Protonstatin-1 with V-ATPase has been reported [1].
| Evidence Dimension | Enzymatic inhibition potency and target selectivity |
|---|---|
| Target Compound Data | IC50 = 3.9 μM against PM H+-ATPase (P-type); no reported V-ATPase inhibition |
| Comparator Or Baseline | Bafilomycin A1: IC50 = 0.44 nM (V-ATPase), >1000-fold selectivity over P-type ATPases. Concanamycin A: IC50 = 10 nM (V-ATPase), >2000-fold selectivity over P-type ATPases. |
| Quantified Difference | Target selectivity: Protonstatin-1 is selective for PM H+-ATPase; Bafilomycin A1 and Concanamycin A are selective for V-ATPase. Potency difference: ~8864-fold higher potency of Bafilomycin A1 against V-ATPase compared to Protonstatin-1 against PM H+-ATPase. |
| Conditions | In vitro enzymatic assays using purified plant PM H+-ATPase and yeast V-ATPase preparations. |
Why This Matters
Researchers investigating PM H+-ATPase-dependent processes (e.g., polar auxin transport) cannot substitute V-ATPase inhibitors, as they lack activity against the target of interest and may introduce off-target effects on endosomal acidification.
- [1] Yang, Y., et al. (2022). Testing the polar auxin transport model with a selective plasma membrane H+-ATPase inhibitor. Journal of Integrative Plant Biology, 64(6), 1174-1186. View Source
